ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
“Ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a chemical compound with the molecular formula C25H26N2O5S2 . It is a derivative of thiophene, a heterocyclic compound that has been recognized as an important entity in the synthesis of compounds with promising pharmacological characteristics .
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions with different nucleophiles and electrophiles . A multicomponent synthesis was employed for the synthesis of a related compound, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .Chemical Reactions Analysis
The reactivity of thiophene derivatives can be attributed to the fact that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . Each enaminone can be attacked by a given nucleophile at two sites, with the reactivity order C-3 > C-1 . It can also be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Scientific Research Applications
Synthetic Applications and Chemical Reactivity
- This compound and its derivatives have been utilized in synthetic chemistry for creating various polyfunctional substituted thiophenes. Their synthesis involves reactions with different reagents, leading to promising antimicrobial activities, showcasing the compound's utility as a key intermediate for generating biologically active molecules (Abu‐Hashem et al., 2011).
- The Gewald reaction, a versatile method in heterocyclic chemistry, is instrumental for synthesizing amino-thiophene derivatives, including ethyl 2-aminothiophene-3-carboxylates, which are precursors to various biologically active compounds. This demonstrates the compound's role in enabling efficient routes to new thiophene-based molecules with potential pharmacological applications (Abaee & Cheraghi, 2013).
Biological Activity
- Certain derivatives, synthesized from ethyl 2-aminothiophene carboxylates, have been evaluated for their antimicrobial and anti-inflammatory properties. This highlights the compound's significance in the development of new therapeutic agents, demonstrating a direct link between synthetic chemistry and pharmaceutical research (Narayana et al., 2006).
- Moreover, research on new cycloalkylthiophene-Schiff bases and their metal complexes, derived from similar compounds, has shown antibacterial and antifungal activity against various pathogenic strains, further underscoring the potential of these molecules in medicinal chemistry (Altundas et al., 2010).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the sources, it’s worth noting that related 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes have been found to activate NRF2 via a non-electrophilic mechanism . They inhibit LPS Ec-stimulated inflammation in macrophages .
Future Directions
Properties
IUPAC Name |
ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c1-3-31-24(28)21-18-8-6-10-20(18)32-23(21)25-22(27)17-7-4-5-9-19(17)26-33(29,30)16-13-11-15(2)12-14-16/h4-5,7,9,11-14,26H,3,6,8,10H2,1-2H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGSYWIOFDMRPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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